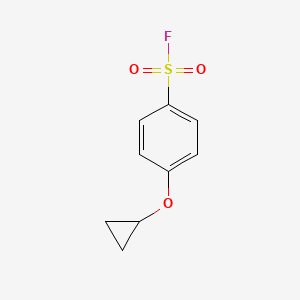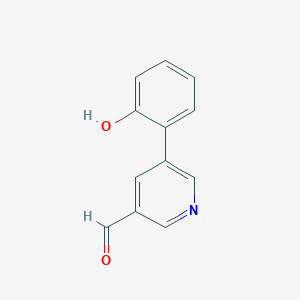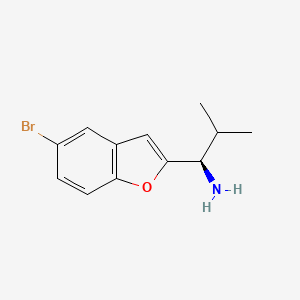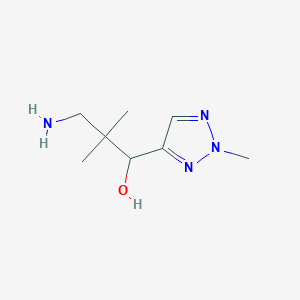
2-Propylpyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propylpyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. This compound is characterized by a pyrimidine ring substituted with a propyl group at the second position and a carboxylic acid group at the fourth position. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-propylpyrimidine-4-carboxylic acid can be achieved through various methods. One common approach involves the carbonylation of substituted pyrimidines. For instance, the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been reported to yield pyrimidine-4-carboxylic acids . Another method involves the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid group under acidic or basic conditions .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions: 2-Propylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound.
科学的研究の応用
2-Propylpyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
作用機序
The mechanism of action of 2-propylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and receptors, leading to various biological effects . For example, they may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators such as prostaglandins .
類似化合物との比較
Pyrimidine-4-carboxylic acid: Similar in structure but lacks the propyl group at the second position.
2-Methylpyrimidine-4-carboxylic acid: Similar but has a methyl group instead of a propyl group at the second position.
2-Ethylpyrimidine-4-carboxylic acid: Similar but has an ethyl group instead of a propyl group at the second position.
Uniqueness: 2-Propylpyrimidine-4-carboxylic acid is unique due to the presence of the propyl group at the second position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
特性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
2-propylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-2-3-7-9-5-4-6(10-7)8(11)12/h4-5H,2-3H2,1H3,(H,11,12) |
InChIキー |
DJQZZWZWUKVDQP-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC=CC(=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{8-Azabicyclo[3.2.1]octan-8-yl}-2,2-difluoropropan-1-amine](/img/structure/B13160140.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B13160153.png)

![4-([1-(Chloromethyl)cyclopropyl]methyl)oxane](/img/structure/B13160171.png)


amine](/img/structure/B13160187.png)

![Methyl3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate](/img/structure/B13160202.png)



![3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole](/img/structure/B13160233.png)

